1-Methyl-4-(pentafluoroethyl)benzene

Descripción general

Descripción

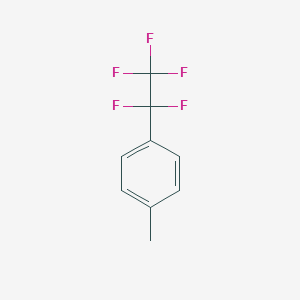

1-Methyl-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C9H7F5. It is characterized by the presence of a methyl group and a pentafluoroethyl group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1,1,2,2,2-pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the pentafluoroethyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.

Halogenation: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeBr3 or FeCl3 are used for halogenation reactions.

Major Products Formed:

Nitration: 1-Methyl-4-(pentafluoroethyl)-2-nitrobenzene

Halogenation: 1-Methyl-4-(pentafluoroethyl)-2-bromobenzene or 1-Methyl-4-(pentafluoroethyl)-2-chlorobenzene.

Aplicaciones Científicas De Investigación

1-Methyl-4-(pentafluoroethyl)benzene has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .

Comparación Con Compuestos Similares

- 1-Methyl-4-(trifluoromethyl)benzene

- 1-Methyl-4-(difluoromethyl)benzene

- 1-Methyl-4-(fluoromethyl)benzene

Comparison: 1-Methyl-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous .

Actividad Biológica

1-Methyl-4-(pentafluoroethyl)benzene, also known as perfluorinated compounds (PFCs), is a fluorinated aromatic hydrocarbon with potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H8F5

- CAS Number : 117081-46-6

The presence of multiple fluorine atoms significantly alters the compound's physical and chemical properties, making it hydrophobic and potentially bioactive.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that fluorinated compounds can modulate enzyme activities and influence signaling pathways. For instance, pentafluoroethyl groups have been shown to selectively inhibit phospholipase A2 (PLA2) enzymes, which are crucial in various physiological processes, including inflammation and cell signaling .

Case Studies and Research Findings

- Selective Inhibition of Enzymes : A study demonstrated that compounds with pentafluoroethyl functionalities exhibit selective inhibition of GVIA iPLA2, an enzyme implicated in multiple sclerosis and other inflammatory conditions. The reported inhibition constant (IC50) for this interaction was remarkably low (0.0073 µM), indicating high potency .

- Impact on Cellular Processes : Another research effort highlighted the role of pentafluoroethyl derivatives in modulating cellular pathways. The introduction of these groups into drug designs has been associated with enhanced selectivity and potency against specific targets, such as PLA2 isoforms involved in neuroinflammatory responses .

- Environmental Considerations : The biological activity of this compound is also relevant in environmental studies. PFCs are known for their persistence in the environment and potential toxicological effects on wildlife and humans. Studies have indicated that exposure to these compounds can disrupt endocrine functions and lead to adverse health outcomes .

Data Tables

Propiedades

IUPAC Name |

1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYDVGCKILRJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556048 | |

| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117081-46-6 | |

| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.